molecular formula C8H16O3 B15325158 Methyl 3-hydroxy-2-methylhexanoate CAS No. 61841-02-9

Methyl 3-hydroxy-2-methylhexanoate

Cat. No.: B15325158
CAS No.: 61841-02-9
M. Wt: 160.21 g/mol
InChI Key: ZOXSNMQWSRADLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-hydroxy-2-methylhexanoate is an organic compound with the molecular formula C8H16O3. It is a methyl ester derivative of 3-hydroxy-2-methylhexanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-2-methylhexanoate can be synthesized through esterification of 3-hydroxy-2-methylhexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or acids.

Scientific Research Applications

Methyl 3-hydroxy-2-methylhexanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of flavors, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-2-methylhexanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes involved in metabolic pathways, influencing their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Methyl 3-hydroxyhexanoate
  • Ethyl 3-hydroxy-2-methylhexanoate
  • Methyl 3-hydroxy-2-methylbutanoate

Comparison: Methyl 3-hydroxy-2-methylhexanoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and stability profiles, making it suitable for specific applications where other compounds may not be as effective.

Properties

CAS No.

61841-02-9

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

methyl 3-hydroxy-2-methylhexanoate

InChI

InChI=1S/C8H16O3/c1-4-5-7(9)6(2)8(10)11-3/h6-7,9H,4-5H2,1-3H3

InChI Key

ZOXSNMQWSRADLU-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C)C(=O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.